molecular formula C11H9BrClF3N2O2 B12861901 Ethyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate hydrobromide

Ethyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate hydrobromide

Cat. No.: B12861901
M. Wt: 373.55 g/mol
InChI Key: LLUFARIEPLVNQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate hydrobromide is a chemical compound with the molecular formula C11H8ClF3N2O2. It is known for its unique structure, which includes an imidazo[1,2-a]pyridine core, a trifluoromethyl group, and a carboxylate ester. This compound is used in various scientific research applications due to its distinctive chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate hydrobromide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles such as amines or thiols.

    Oxidation Reactions: Often use oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: May involve reducing agents such as lithium aluminum hydride.

    Hydrolysis: Usually carried out under acidic or basic conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while hydrolysis results in the formation of the corresponding carboxylic acid .

Scientific Research Applications

Ethyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate hydrobromide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including its role as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Ethyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate hydrobromide involves its interaction with specific molecular targets and pathways. These may include:

Comparison with Similar Compounds

Ethyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate hydrobromide can be compared with other similar compounds, such as:

    Ethyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate: Lacks the hydrobromide component.

    8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid: The carboxylic acid form of the compound.

    8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide: The amide derivative

These comparisons highlight the unique properties of this compound, such as its specific functional groups and their impact on its chemical behavior and applications.

Properties

Molecular Formula

C11H9BrClF3N2O2

Molecular Weight

373.55 g/mol

IUPAC Name

ethyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate;hydrobromide

InChI

InChI=1S/C11H8ClF3N2O2.BrH/c1-2-19-10(18)8-5-17-4-6(11(13,14)15)3-7(12)9(17)16-8;/h3-5H,2H2,1H3;1H

InChI Key

LLUFARIEPLVNQF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN2C=C(C=C(C2=N1)Cl)C(F)(F)F.Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.